molecular formula C12H12BrN B1266970 6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS No. 21865-50-9

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1266970
CAS No.: 21865-50-9
M. Wt: 250.13 g/mol
InChI Key: SGYJGCFMAGWFCF-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: is an organic compound with the molecular formula C12H12BrN It is a brominated derivative of tetrahydrocarbazole, which is a structural motif found in various natural products and pharmaceuticals

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound.

Biochemical Analysis

Biochemical Properties

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells . Additionally, its antibacterial and antifungal activities indicate its potential to disrupt microbial cell membranes and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in metabolic pathways can result in altered gene expression and metabolic flux . These molecular interactions are essential for understanding the compound’s mode of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also exhibit biological activities . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its anticancer properties may be dose-dependent, with higher doses potentially causing cytotoxicity . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, including carbazole and its oxidized forms.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted carbazoles depending on the nucleophile used.

    Oxidation Products: Carbazole and its oxidized derivatives.

    Reduction Products: 2,3,4,9-tetrahydro-1H-carbazole.

Scientific Research Applications

Chemistry: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex carbazole derivatives, which are valuable in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Carbazole derivatives have shown promise as anti-cancer, anti-inflammatory, and antimicrobial agents. Research is ongoing to evaluate the biological activities of this compound and its derivatives.

Industry: The compound is used in the production of dyes, pigments, and other materials. Its brominated structure makes it a useful intermediate in the synthesis of flame retardants and other specialty chemicals.

Comparison with Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole: The non-brominated parent compound.

    6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A chlorinated analogue.

    6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluorinated analogue.

Uniqueness: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJGCFMAGWFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296443
Record name 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21865-50-9
Record name 21865-50-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE
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Synthesis routes and methods I

Procedure details

Cyclohexanone (1.16 mL, 11.2 mmol) and 4-bromo-phenylhydrazine hydrochloride (2.50 g, 11.2 mmol) were refluxed in cyclohexanone (18 mL) and acetic acid (AcOH) (12 L) for 24 h. The reaction mixture was treated with saturated sodium bicarbonate (Na2CO3) and extracted with ethyl acetate, dried (Na2CO3) and concentrated. The product was purified by column chromatography, giving 479 mg of compound 30 as a solid.
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18 mL
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1.16 mL
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Synthesis routes and methods II

Procedure details

A 250-mL round-bottomed flask was charged with 1-(4-bromophenyl)-2-cyclohexylidenehydrazine (11 g, 41.35 mmol, 1.00 equiv) and conc. HCl (150 mL). The resulting mixture was heated to 60° C. in an oil bath for 4 hours. The reaction progress was monitored by TLC (EtOAc:PE=1:1). Upon completion, the reaction mixture was cooled down to room temperature. The pH was adjusted to 8 with aqueous sodium hydroxide. The resulting mixture was then extracted with ethyl acetate (5×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The residue was purified by a silica gel column chromatography eluted with ethyl acetate/petroleum ether (1/10) affording 3-bromo-6,7,8,9-tetrahydro-5H-carbazole as yellow solid (10 g, 97%).
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11 g
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150 mL
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Synthesis routes and methods III

Procedure details

The desired product was prepared using a procedure similar to step 1 of example 3. Thus, 4-bromophenylhydrazine, hydrochloride (5.398 g, 24.15 mmol) was reacted with cyclohexanone (2.257 g, 23 mmol) in ethanol (60 ml) to give the product (4.871 g, 19.473 mmol, 85%) as a white solid, mp 148-151° C. 1H NMR (DMSO-d6) δ 1.74-1.83 (m, 4H), 2.57 (t, J=6.0 Hz, 2H), 2.68 (t, J=5.7 Hz, 2H), 7.06 (dd, J=1.8, 8.4 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 7.46 (s, 1H), 10.84 (s, 1H); [ESI(−)], m/z 248/250 (M−H)−.
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5.398 g
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2.257 g
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60 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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